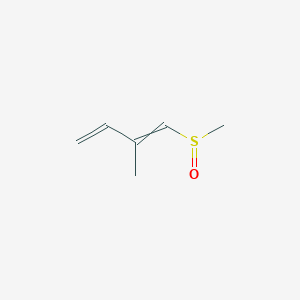
1-(Methanesulfinyl)-2-methylbuta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methanesulfinyl)-2-methylbuta-1,3-diene is an organic compound characterized by the presence of a methanesulfinyl group attached to a butadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Methanesulfinyl)-2-methylbuta-1,3-diene can be synthesized through several methods. One common approach involves the reaction of methyl disulfide with acetic anhydride in the presence of chlorine. The reaction is carried out at low temperatures, typically between 0° and -10°C, to control the formation of intermediate products . Another method involves the oxidation of thioanisole using sodium metaperiodate in an aqueous medium, followed by extraction and purification .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using readily available reagents such as hydrogen peroxide or lead tetraacetate. These methods are optimized for high yield and purity, making the compound suitable for various industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methanesulfinyl)-2-methylbuta-1,3-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The methanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Methanesulfinyl)-2-methylbuta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for more complex molecules
Wirkmechanismus
The mechanism of action of 1-(Methanesulfinyl)-2-methylbuta-1,3-diene involves its interaction with various molecular targets. The methanesulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.
Methyl phenyl sulfoxide: Another sulfoxide with distinct structural features and uses.
Dimethyl sulfone: Known for its stability and use as a solvent in high-temperature applications .
Uniqueness: 1-(Methanesulfinyl)-2-methylbuta-1,3-diene stands out due to its unique combination of a butadiene backbone and a methanesulfinyl group. This structural feature imparts distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
55833-46-0 |
|---|---|
Molekularformel |
C6H10OS |
Molekulargewicht |
130.21 g/mol |
IUPAC-Name |
2-methyl-1-methylsulfinylbuta-1,3-diene |
InChI |
InChI=1S/C6H10OS/c1-4-6(2)5-8(3)7/h4-5H,1H2,2-3H3 |
InChI-Schlüssel |
YLTUKYVTKJCOAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CS(=O)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



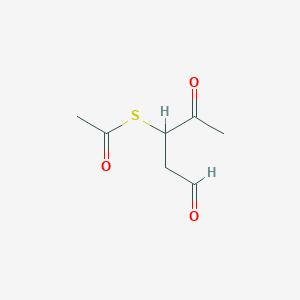
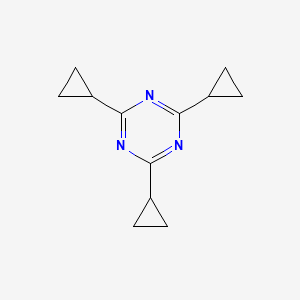
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
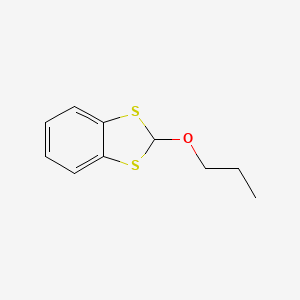
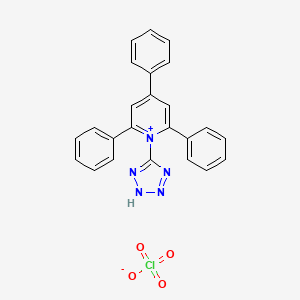
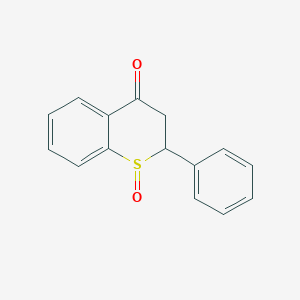
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)
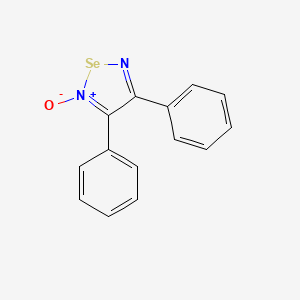

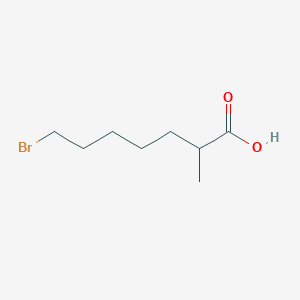
![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
